1-(3,7,7-Trimethylbicyclo(4.1.0)hept-3-en-2-yl)ethan-1-one
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Overview
Description
1-(3,7,7-Trimethylbicyclo(4.1.0)hept-3-en-2-yl)ethan-1-one, also known as 4,7,7-trimethylbicyclo[4.1.0]hept-3-en-2-one, is a bicyclic ketone with the molecular formula C10H14O . This compound is characterized by its unique bicyclic structure, which includes a cyclopropane ring fused to a cyclohexene ring. It is commonly used in various chemical and industrial applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of 1-(3,7,7-Trimethylbicyclo(4.1.0)hept-3-en-2-yl)ethan-1-one can be achieved through several synthetic routes. One common method involves the cyclization of suitable precursors under specific reaction conditions. For instance, the compound can be synthesized by the reaction of 3-carene with suitable oxidizing agents . Industrial production methods often involve the use of catalytic processes to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-(3,7,7-Trimethylbicyclo(4.1.0)hept-3-en-2-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3,7,7-Trimethylbicyclo(4.1.0)hept-3-en-2-yl)ethan-1-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(3,7,7-Trimethylbicyclo(4.1.0)hept-3-en-2-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to interact with various enzymes and receptors, modulating their activity . This interaction can lead to changes in cellular processes, contributing to its observed biological effects .
Comparison with Similar Compounds
1-(3,7,7-Trimethylbicyclo(4.1.0)hept-3-en-2-yl)ethan-1-one can be compared with other similar compounds, such as:
3-Carene: A related bicyclic compound with similar structural features but different functional groups.
4,6,6-Trimethylbicyclo[3.1.1]hept-3-en-2-one: Another bicyclic ketone with a different ring structure.
3,7,7-Trimethylbicyclo[4.1.0]hept-3-ene-2,5-dione: A compound with additional functional groups that confer different chemical properties.
The uniqueness of this compound lies in its specific bicyclic structure and the presence of the ketone functional group, which contribute to its distinct chemical reactivity and applications .
Properties
CAS No. |
40824-36-0 |
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Molecular Formula |
C12H18O |
Molecular Weight |
178.27 g/mol |
IUPAC Name |
1-(3,7,7-trimethyl-2-bicyclo[4.1.0]hept-3-enyl)ethanone |
InChI |
InChI=1S/C12H18O/c1-7-5-6-9-11(12(9,3)4)10(7)8(2)13/h5,9-11H,6H2,1-4H3 |
InChI Key |
XCBVDXSSPNIVAO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCC2C(C1C(=O)C)C2(C)C |
Origin of Product |
United States |
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